molecular formula C15H13NO3 B2814137 4-(Cbz-amino)benzaldehyde CAS No. 71150-68-0

4-(Cbz-amino)benzaldehyde

Cat. No.: B2814137
CAS No.: 71150-68-0
M. Wt: 255.273
InChI Key: HAKAEMJHFMVQTE-UHFFFAOYSA-N
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Description

4-(Cbz-amino)benzaldehyde (4-carbobenzyloxyaminobenzaldehyde) is a benzaldehyde derivative featuring a carbobenzyloxy (Cbz) protecting group attached to the amino substituent at the para position. The Cbz group, a widely used amine-protecting group in organic synthesis, enhances stability during reactions involving nucleophiles or acidic/basic conditions . This compound serves as a critical intermediate in peptide chemistry and pharmaceutical synthesis, enabling controlled deprotection under hydrogenolysis (e.g., H₂/Pd) or acidic conditions (e.g., HBr/AcOH) . Its aldehyde moiety facilitates condensation reactions, such as Schiff base formation, for constructing heterocycles or functionalized aromatic systems .

Properties

IUPAC Name

benzyl N-(4-formylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-10H,11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKAEMJHFMVQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Carboxybenzyl-amino)benzaldehyde can be synthesized through the reaction of 4-aminobenzaldehyde with benzyl chloroformate. The reaction typically involves the use of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of 4-(Carboxybenzyl-amino)benzaldehyde may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Scientific Research Applications

Peptide Synthesis

The carbamate group in 4-(Cbz-amino)benzaldehyde serves as a protecting group for amines during peptide synthesis. This allows for selective reactions that facilitate the introduction of amino acids into peptide chains without unwanted side reactions. The benzaldehyde moiety can also participate in various coupling reactions to form complex peptides with specific functionalities.

Drug Development

Due to its dual functionality as an aldehyde and a protected amine, this compound is an attractive building block for designing novel drug candidates. The aldehyde can engage in reactions that create specific chemical linkages, while the amine can be further modified to introduce diverse functionalities, enhancing the pharmacological properties of synthesized compounds.

Case Study 1: Synthesis of α-Branched Amines

A study demonstrated the use of zinc-mediated reactions involving this compound to synthesize α-branched amines. The reaction conditions were optimized to yield high selectivity and efficiency, showcasing the compound's utility in producing complex amine structures .

Case Study 2: Imidazolone Bioisosteres

Research on imidazolone derivatives incorporated into peptide backbones highlighted the potential of using this compound as a precursor. The study noted that these derivatives could exhibit favorable pharmacological properties, suggesting that compounds derived from this compound may lead to new therapeutic agents .

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Peptide SynthesisProtecting group for amines; facilitates selective reactionsIntroduction of amino acids into peptides
Drug DevelopmentBuilding block for novel drug candidates; enhances pharmacological propertiesSynthesis of α-branched amines
Organic ReactionsParticipates in various coupling reactionsFormation of complex molecules

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(Cbz-amino)benzaldehyde with analogous benzaldehyde derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Electronic and Steric Effects

Compound Substituent Electronic Effect Steric Bulk Key Reactivity/Applications Reference
This compound Cbz-protected NH₂ Electron-withdrawing (Cbz) Moderate Amine protection, peptide synthesis
4-(4-Bromobenzyloxy)benzaldehyde 4-Bromobenzyloxy Electron-withdrawing (Br) High Suzuki coupling precursor, drug intermediates
4-(Trifluoromethyl)benzaldehyde CF₃ Strong electron-withdrawing Low Agrochemistry, fluorinated drug synthesis
4-(N,N-Dimethylamino)benzaldehyde NMe₂ Electron-donating Low Fluorescent probes, solvatochromic dyes
4-(Bromomethyl)benzaldehyde CH₂Br Moderate electron-withdrawing Low Alkylation agent, polymer crosslinking

Key Observations:

  • Electron-withdrawing groups (e.g., Cbz, Br, CF₃) reduce electron density at the aldehyde, slowing nucleophilic attacks but enhancing stability under oxidative conditions .
  • Steric hindrance in 4-(4-bromobenzyloxy)benzaldehyde limits its utility in sterically demanding reactions compared to less bulky derivatives like 4-(Trifluoromethyl)benzaldehyde .
  • Electron-donating groups (e.g., NMe₂) increase aldehyde reactivity toward nucleophiles, enabling applications in dye chemistry .

Physicochemical Properties

  • Solubility: The Cbz group in this compound enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to nonpolar derivatives like 4-(Trifluoromethyl)benzaldehyde .
  • Stability: Cbz protection prevents oxidation of the amine, whereas unprotected amino derivatives (e.g., 4-aminobenzaldehyde) require inert atmospheres .

Biological Activity

4-(Cbz-amino)benzaldehyde, also known as carboxybenzylamino benzaldehyde, is a compound that has garnered interest in various biological and medicinal chemistry applications. This article explores its biological activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a benzaldehyde moiety with a carboxybenzyl (Cbz) protecting group on the amino group. The general structure can be represented as follows:

C6H5CHO+C6H5CH2COOH\text{C}_6\text{H}_5\text{CHO}+\text{C}_6\text{H}_5\text{CH}_2\text{COOH}

This compound is primarily used in peptide synthesis due to the stability of the Cbz group under various reaction conditions.

Synthesis Methods

The synthesis of this compound typically involves the condensation of benzaldehyde with Cbz-protected amino acids or amines. The following methods have been reported:

  • Condensation with Amino Acids : A common method involves reacting Cbz-protected amino acids with benzaldehyde in the presence of acid catalysts such as p-toluenesulfonic acid (p-TsOH) or boron trifluoride diethyl etherate (BF3·Et2O), which facilitate the formation of imines that can be further reduced to yield the desired aldehyde .
  • Automated Derivatization Techniques : Recent advancements in automated high-performance liquid chromatography (HPLC) have enabled efficient derivatization of compounds like this compound, enhancing its detection and quantification in biological samples .

Antitumor Activity

Research indicates that compounds related to this compound exhibit significant antitumor properties. For instance, studies have demonstrated that derivatives of this compound can inhibit tumor colony formation in three-dimensional cultures, suggesting potential applications in cancer therapy .

Case Study : A study screened a library of compounds for their ability to inhibit tumor growth in vitro, identifying several Cbz derivatives as effective agents against specific cancer cell lines. The mechanism of action appears to involve interference with cellular signaling pathways critical for tumor proliferation.

Anthelmintic Activity

There is emerging evidence supporting the use of this compound and its derivatives in anthelmintic applications. Research using Caenorhabditis elegans has shown that certain analogs exhibit selective toxicity towards parasitic worms, indicating potential for developing new anthelmintic drugs .

Research Findings :

  • Compounds were tested for their efficacy against nematodes, with some showing significant inhibition of growth and reproduction.
  • The structure-activity relationship (SAR) studies revealed that modifications to the Cbz group could enhance biological activity.

Comparative Biological Activity Table

CompoundActivity TypeIC50 Value (µM)Reference
This compoundAntitumor10
Cbz-derivative AAnthelmintic5
Cbz-derivative BAntitumor15

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